molecular formula C21H23N3O3 B2709064 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 877640-26-1

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B2709064
CAS RN: 877640-26-1
M. Wt: 365.433
InChI Key: VQAYAIKEEMJPRJ-UHFFFAOYSA-N
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Description

The compound “N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolidinone ring, an isoquinoline ring, and a methoxyphenyl group . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the two ring structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It might undergo reactions typical of compounds containing pyrrolidinone and isoquinoline rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. Compounds with similar structures often have similar properties .

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

Heterocyclic compounds with nitrogen (N), sulfur (S), and oxygen (O) atoms, such as "N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide," have been identified as potential leads for synthesizing novel CNS acting drugs. These compounds exhibit a range of effects, from depression and euphoria to convulsion, suggesting their utility in developing treatments for CNS disorders (Saganuwan, 2017).

Antitubercular Activity

Research into 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, and related derivatives, which share structural similarities with the compound , has demonstrated significant in vitro antitubercular activity against various Mycobacterium tuberculosis strains. These findings support the potential of structurally related compounds in designing new antitubercular agents (Asif, 2014).

Stereochemistry and Pharmacological Profile

The stereochemistry of related compounds, such as phenylpiracetam and its derivatives, has been linked to their pharmacological properties, particularly in enhancing cognitive functions and attenuating cognitive impairments. This underscores the importance of stereochemistry in the development of CNS agents, offering a template for exploring the therapeutic potential of "this compound" (Veinberg et al., 2015).

Insecticide Application in Agriculture

Compounds with similar structural features have been explored for their insecticidal properties, particularly in vegetable crops. The search for new chemistries with novel biochemical targets for sustainable pest control has highlighted the relevance of such compounds in developing green insecticides that are safe for humans and the environment (Kodandaram et al., 2010).

Antioxidant Activity and Health Implications

The antioxidant properties of ethoxyquin and its analogs, which share functional groups with "this compound," have been extensively studied. These properties are crucial for protecting valuable polyunsaturated fatty acids in fish meal from oxidation, suggesting potential health benefits and applications in food preservation (de Koning, 2002).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. It could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses in medicine or other fields. This could involve testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-19-8-6-18(7-9-19)24-14-17(12-20(24)25)22-21(26)23-11-10-15-4-2-3-5-16(15)13-23/h2-9,17H,10-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAYAIKEEMJPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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